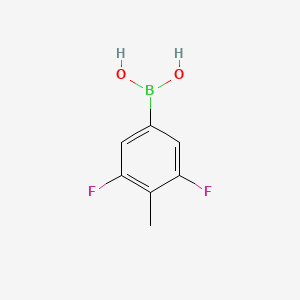
3,5-Difluoro-4-methylphenylboronic acid
Übersicht
Beschreibung
3,5-Difluoro-4-methylphenylboronic acid is a boronic acid derivative with a molecular weight of 171.94 . It is a solid substance that is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids like 3,5-Difluoro-4-methylphenylboronic acid often involves Suzuki-Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-difluoro-4-methylphenylboronic acid . Its InChI code is 1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 .
Chemical Reactions Analysis
Boronic acids like 3,5-Difluoro-4-methylphenylboronic acid are often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
3,5-Difluoro-4-methylphenylboronic acid is a solid substance with a molecular weight of 171.94 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “3,5-Difluoro-4-methylphenylboronic acid” could potentially be used as one such organoboron reagent.
- Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved. In general, the SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes : The outcomes of the SM coupling reaction would depend on the specific reactants and conditions used. In general, the reaction allows for the formation of new carbon–carbon bonds, which is a key process in the synthesis of many organic compounds .
Synthesis of Liquid Crystalline Compounds
- Application Summary : Boronic acids can be used to synthesize novel liquid crystalline compounds .
- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of novel liquid crystalline compounds .
Synthesis of Potent Leukotriene B4 Receptor Agonists
- Application Summary : Boronic acids can also be used in the synthesis of potent leukotriene B4 receptor agonists .
- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of potent leukotriene B4 receptor agonists .
Synthesis of Liquid Crystalline Compounds
- Application Summary : Boronic acids can be used to synthesize novel liquid crystalline compounds .
- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of novel liquid crystalline compounds .
Synthesis of Potent Leukotriene B4 Receptor Agonists
- Application Summary : Boronic acids can also be used in the synthesis of potent leukotriene B4 receptor agonists .
- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of potent leukotriene B4 receptor agonists .
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed and can cause skin and eye irritation and respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust, to wear protective gloves, and to wash hands thoroughly after handling .
Zukünftige Richtungen
Boronic acids like 3,5-Difluoro-4-methylphenylboronic acid have potential applications in various fields of research and industry. They are highly valuable building blocks in organic synthesis . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of promising drugs in the future .
Eigenschaften
IUPAC Name |
(3,5-difluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWCCYIZIZXRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester](/img/structure/B1431289.png)
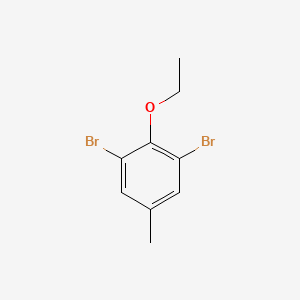
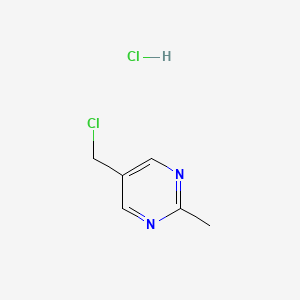
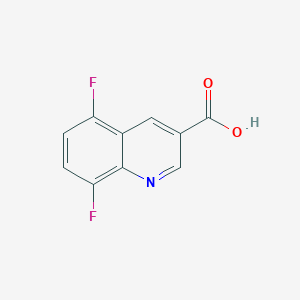
![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)
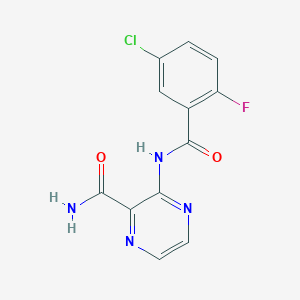
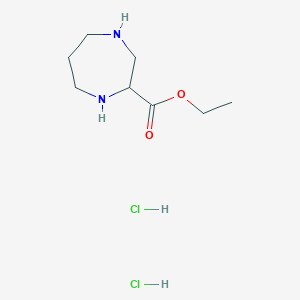
![ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine](/img/structure/B1431300.png)
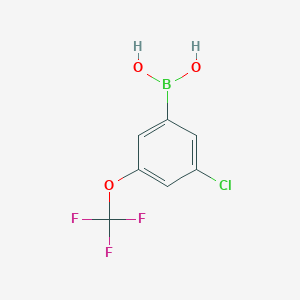
![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)
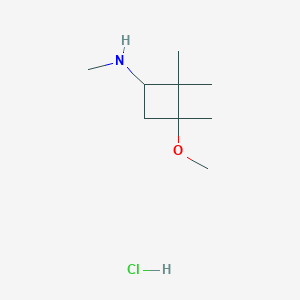
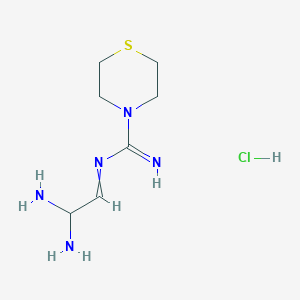
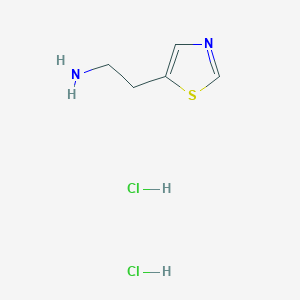
![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)